5-Bromo-2-(pyridin-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQWRMXMWSAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Pyridin 2 Yl Pyrimidine
Reactivity of the 5-Bromo Substituent
The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a key handle for molecular diversification, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
The 5-bromo group readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are fundamental for synthesizing more complex derivatives.
Palladium-catalyzed Suzuki-Miyaura coupling is a widely used method to form C-C bonds by reacting the 5-bromo substituent with various aryl- or heteroarylboronic acids. mdpi.comrsc.orgworktribe.com These reactions typically employ a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate or cesium carbonate. acs.orgrsc.org For instance, coupling with arylboronic acids can yield 5-aryl-2-(pyridin-2-yl)pyrimidines. Similarly, Stille coupling provides an alternative route for C-C bond formation using organostannanes. acs.org
Buchwald-Hartwig amination allows for the formation of C-N bonds. This reaction couples the 5-bromo position with a variety of nitrogen nucleophiles, including primary and secondary amines, in the presence of a palladium catalyst and a suitable ligand.
The formation of C-O bonds can be achieved through reactions like the Buchwald-Hartwig etherification, coupling the bromo-pyrimidine with alcohols or phenols. A related transformation involves the reaction of 5-bromo-1,2,3-triazines with phenols, which serves as a precursor for 3-aryloxy-pyridines, highlighting the utility of C-O bond formation on halogenated heterocycles. acs.org
The following table summarizes representative cross-coupling reactions involving bromo-substituted pyridines and pyrimidines, illustrating the general conditions and scope.
| Coupling Type | Aryl Halide | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
| Suzuki | 5-Bromo-2,2'-bipyridine | 5-Alkyl-2-trimethylstannylpyridine | Pd-catalyzed Stille coupling | 5-Bromo-5'-alkyl-2,2'-bipyridine | 70-90% | acs.org |
| Suzuki | 5-Bromopyrimidine (B23866) | Heteroarylboronic acids | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95 °C | 5-Heteroarylpyrimidine | Moderate to Good | rsc.orgworktribe.com |
| Desulfinative | Pyridyl Pyrimidylsulfone | Aryl Bromides | Pd(PPh₃)₂Cl₂, Johnphos, Cs₂CO₃, DMF, 140 °C | (Hetero)arylpyridine | Good | acs.org |
| C-N Coupling | (Hetero)aryl Halides | Azoles, Amines | Cu(II), α-benzoin oxime | N-substituted (Hetero)aryls | Moderate to Excellent | mdpi.com |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is favored on electron-deficient aromatic systems, such as pyrimidine, especially when activated by electron-withdrawing groups. wikipedia.orgresearchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. wikipedia.org
While the 5-bromo substituent can act as a leaving group in SNAr reactions, its reactivity is generally lower compared to other halogens like fluorine. researchgate.netossila.com In dihalogenated systems like 5-bromo-2-fluoropyridine, nucleophilic attack preferentially occurs at the position bearing the fluorine atom. ossila.com For 5-Bromo-2-(pyridin-2-yl)pyrimidine, the electron-withdrawing nature of both the pyrimidine and pyridine (B92270) rings activates the system towards nucleophilic attack. However, cross-coupling reactions at the 5-bromo position are often more common. ossila.com SNAr reactions can be facilitated with strong nucleophiles or under forcing conditions. For example, pyridyl pyrimidylsulfones can undergo an SNAr process to generate sulfinates in situ, which then participate in subsequent cross-coupling. acs.org
Transformations Involving the Pyridine Moiety
The pyridine ring in this compound can also undergo various chemical transformations, offering another avenue for structural modification. These reactions can be directed at the nitrogen atom or the carbon atoms of the pyridine ring.
One common transformation is the N-oxidation of the pyridine nitrogen using oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting pyridine N-oxide can then facilitate nucleophilic substitution at the ortho (C2) and para (C4) positions of the pyridine ring. For example, the N-oxide can be reacted with trimethylsilyl (B98337) cyanide (TMSCN) to introduce a cyano group at the C6 position of the pyridine ring. nih.gov
Furthermore, the pyridine moiety can be involved in skeletal editing or reconstruction strategies, although these are less common. Such transformations can convert the pyridine ring into other heterocyclic or carbocyclic systems under specific reaction conditions. researchgate.net The synthesis of pyridinyl-based porphyrins has been achieved through the nucleophilic attack of a (pyridin-2-ylmethyl)lithium reagent, showcasing a method where the pyridine acts as the core of the nucleophile. academie-sciences.fr
Chemo- and Regioselectivity in Functionalization Reactions
Chemoselectivity and regioselectivity are critical considerations in the functionalization of this compound, which possesses multiple potential reaction sites. The outcome of a reaction is highly dependent on the reagents and conditions employed.
A key aspect of chemoselectivity is the differential reactivity of various positions on the heterocyclic scaffold. In dihalogenated pyrimidines, such as 5-bromo-2-chloropyrimidine (B32469) or 5-bromo-2-iodopyrimidine, the halogen at the C-2 position is generally more susceptible to nucleophilic substitution than the bromine at C-5. chemicalbook.comrsc.org Specifically, the C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective functionalization at the C-2 position while leaving the C-5 bromine intact for subsequent transformations. rsc.org
Regioselectivity is also observed in substitution reactions. In the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, substitution occurs preferentially at the C-4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product. researchgate.net This selectivity is dictated by the electronic effects of the substituents on the pyrimidine ring. The concept of iteroselectivity, which governs the number of transformations on a substrate with multiple identical reactive sites, can also be relevant in exhaustive functionalization reactions. chemrxiv.org
The choice between SNAr and metal-catalyzed cross-coupling at the 5-bromo position is another example of chemoselectivity. Generally, palladium-catalyzed reactions are favored for the C-Br bond, whereas a more labile leaving group like fluorine at another position would favor SNAr. ossila.com
Mechanistic Pathways and Reaction Kinetics
Understanding the mechanistic pathways and kinetics of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.
The SNAr reactions on electron-deficient rings like pyrimidine are typically described by a two-step addition-elimination mechanism. wikipedia.org The initial rate-limiting step is the nucleophilic attack to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent step is the rapid expulsion of the leaving group to restore aromaticity. However, recent studies have shown that some SNAr reactions can proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single step, particularly with certain substrates and nucleophiles. acs.orgstrath.ac.uk
The kinetics of SNAr reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent. For instance, in the reaction of N-methylpyridinium compounds with piperidine, the reaction is second-order in piperidine, suggesting a mechanism involving rate-determining hydrogen-bond formation followed by deprotonation. researchgate.net
Metal-mediated cross-coupling reactions, particularly those catalyzed by palladium, are central to the functionalization of this compound. nih.govscilit.comresearchgate.net The generally accepted catalytic cycle for Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound substrate, breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organoboronic acid (or its boronate derivative, formed by reaction with the base) transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial in this step to activate the organoborane.
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com
The efficiency of the catalytic cycle is highly dependent on the choice of catalyst, ligands, base, and solvent. The ligand plays a critical role in stabilizing the palladium species and facilitating the individual steps of the cycle. The presence of the pyridine nitrogen in the substrate can sometimes lead to catalyst inhibition by coordinating to the palladium center, presenting a challenge in the cross-coupling of 2-pyridyl compounds. nih.gov
Understanding Reaction Intermediates
The synthetic utility of this compound is largely defined by the reactivity of its carbon-bromine bond, particularly in transition metal-catalyzed cross-coupling reactions. A thorough understanding of the transient species, or reaction intermediates, formed during these transformations is crucial for reaction optimization and for the rational design of new synthetic methodologies. Mechanistic investigations, often employing advanced spectroscopic and spectrometric techniques, have shed light on the key intermediates that govern the reactivity of this and structurally related compounds.
The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The catalytic cycles of these reactions are known to proceed through a series of well-defined intermediates.
Oxidative Addition Complexes: The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. For this compound, this involves the insertion of the palladium atom into the C-Br bond to form a square planar palladium(II) oxidative addition complex. These complexes are tangible, sometimes isolable and characterizable species. nih.gov The general structure of this intermediate features the pyrimidyl-pyridin-2-yl fragment and the bromide atom as ligands on the palladium(II) center, which is also coordinated by supporting ligands (e.g., phosphines).
The stability and reactivity of these oxidative addition complexes are influenced by several factors, including the nature of the phosphine (B1218219) ligands and the solvent. rsc.org The nitrogen atoms within the 2-(pyridin-2-yl)pyrimidine (B3183638) moiety can also play a significant role by coordinating to the palladium center, which can modulate the electronic properties and reactivity of the intermediate.
Pre-transmetalation and Transmetalation Intermediates: In the context of the Suzuki-Miyaura reaction, following oxidative addition, the next key step is transmetalation. This involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. Recent studies on similar systems using techniques like low-temperature rapid injection NMR spectroscopy have successfully identified pre-transmetalation intermediates. illinois.edu These are species where the organoboron reagent coordinates to the palladium complex before the organic group transfer occurs. For instance, intermediates with Pd-O-B linkages have been characterized. illinois.edu
Following the formation of the pre-transmetalation complex, the transmetalation step occurs, leading to a new diorganopalladium(II) intermediate where both the pyrimidyl-pyridin-2-yl group and the new organic group are attached to the palladium center.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Detection and Characterization of Intermediates: The direct observation of these intermediates is challenging due to their often short lifetimes. However, modern analytical techniques have made their characterization possible.
NMR Spectroscopy: Low-temperature NMR is a powerful tool for observing and structurally elucidating thermally sensitive intermediates like pre-transmetalation complexes in Suzuki-Miyaura reactions. illinois.edu
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is highly sensitive for detecting charged or chargeable intermediates, which are common in metal-catalyzed reactions. nih.govresearchgate.net It allows for the identification of species present in low concentrations in the reaction mixture.
Computational Studies: Density Functional Theory (DFT) calculations are frequently used to model the structures and energies of proposed intermediates and transition states, providing theoretical support for experimentally observed reaction pathways. rsc.org
The table below summarizes the key types of intermediates involved in the palladium-catalyzed cross-coupling reactions of this compound.
| Intermediate Type | Description | Key Features | Common Detection Methods |
| Oxidative Addition Complex | Formed by the insertion of Pd(0) into the C-Br bond. | Square planar Pd(II) complex with pyrimidyl-pyridin-2-yl and bromide ligands. | NMR Spectroscopy, X-ray Crystallography (for stable analogs) |
| Pre-transmetalation Complex | Coordination of the organometallic reagent (e.g., boronic acid) to the oxidative addition complex. | Often involves a bridging ligand between palladium and the second metal (e.g., Pd-O-B linkage). | Low-Temperature NMR Spectroscopy |
| Transmetalation Intermediate | Result of the organic group transfer to the palladium center. | Diorganopalladium(II) complex with two organic ligands. | Often inferred from kinetic studies and computational modeling. |
| Reductive Elimination Precursor | The diorganopalladium(II) complex immediately prior to C-C bond formation. | Geometry suitable for the coupling of the two organic ligands. | Primarily studied through computational methods. |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Pyridin 2 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, allows for the complete assignment of all proton and carbon signals in 5-Bromo-2-(pyridin-2-yl)pyrimidine.
¹H NMR and ¹³C NMR Analysis
While specific experimental data for this compound is not detailed in the reviewed literature, a theoretical analysis based on the structure allows for the prediction of expected signals. The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both the pyrimidine (B1678525) and pyridine (B92270) rings. The two equivalent protons on the pyrimidine ring are expected to appear as a singlet, significantly downfield due to the electronegativity of the adjacent nitrogen atoms and the bromine atom. The four protons on the pyridine ring would present as a more complex set of multiplets, characteristic of a 2-substituted pyridine system.
The ¹³C NMR spectrum would complement this data by showing the expected number of carbon signals. Due to the molecule's symmetry, specific carbons may be chemically equivalent. The carbon atom bonded to the bromine (C5) would be identifiable by its chemical shift and the characteristic C-Br coupling. The signals for the carbons in both heterocyclic rings would appear in the aromatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Pyrimidine H4, H6 | ~8.8 - 9.2 | Singlet (s) |
| ¹H | Pyridine H3' | ~8.4 - 8.6 | Multiplet (m) |
| ¹H | Pyridine H4' | ~7.8 - 8.0 | Multiplet (m) |
| ¹H | Pyridine H5' | ~7.3 - 7.5 | Multiplet (m) |
| ¹H | Pyridine H6' | ~8.6 - 8.8 | Multiplet (m) |
| ¹³C | Pyrimidine C2 | ~160 - 165 | - |
| ¹³C | Pyrimidine C4, C6 | ~157 - 160 | - |
| ¹³C | Pyrimidine C5 | ~115 - 120 | - |
| ¹³C | Pyridine C2' | ~152 - 155 | - |
| ¹³C | Pyridine C3', C4', C5', C6' | ~120 - 150 | - |
Note: The predicted values are estimates based on standard chemical shift ranges for similar heterocyclic systems and substituent effects. Actual experimental values may vary based on solvent and other conditions.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign the proton and carbon signals, especially for the closely spaced pyridine resonances, advanced 2D NMR techniques would be employed. Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the pyridine ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This would allow for the definitive assignment of all carbon signals and confirm the connectivity between the pyridine and pyrimidine rings. While no solid-state NMR studies for this specific compound have been reported, such a technique could provide valuable information on the molecular conformation and packing in the solid state.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrN₃), the calculated monoisotopic mass is 234.9745 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.
A key feature in the mass spectrum of this compound would be the isotopic pattern characteristic of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator for the presence of a single bromine atom in the molecule. iosrjournals.org
The fragmentation pattern under electron impact (EI) ionization would provide further structural information. Expected fragmentation pathways could involve the cleavage of the bond between the two rings or the loss of the bromine atom, followed by further fragmentation of the heterocyclic systems.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₆BrN₃ |
| Molar Mass | 236.07 g/mol |
| Monoisotopic Mass | 234.9745 Da |
| Molecular Ion Peaks | [M]⁺ at m/z ~235 and [M+2]⁺ at m/z ~237 (approx. 1:1 ratio) |
| Potential Key Fragments | [M-Br]⁺, [C₄H₃N₂]⁺ (pyrimidine fragment), [C₅H₄N]⁺ (pyridine fragment) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. horiba.com The spectra for this compound would be characterized by vibrations associated with the pyrimidine and pyridine rings, as well as the carbon-bromine bond.
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the two aromatic rings would give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. vscht.cz Ring breathing modes, which are often prominent in Raman spectra, would provide a fingerprint for the heterocyclic core. researchgate.netresearchgate.net The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. researchgate.net
Table 3: Predicted Vibrational Spectroscopy Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring C=C and C=N Stretch | 1400 - 1600 | Strong to Medium |
| C-H In-plane Bending | 1000 - 1300 | Medium |
| C-H Out-of-plane Bending | 700 - 900 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. Although no crystal structure for this compound has been reported in the searched literature, this technique would provide precise data on bond lengths, bond angles, and torsion angles.
Other Spectroscopic Techniques for Comprehensive Characterization
For a complete characterization, other spectroscopic methods could be utilized. Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the conjugated π-system of the molecule. The absorption maxima (λ_max) would be characteristic of the chromophore formed by the linked pyridine and pyrimidine rings. Techniques like fluorescence spectroscopy could also be employed to investigate the molecule's photophysical properties, should it prove to be emissive.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a preferred method for these calculations due to its balance of accuracy and computational cost. It is used to determine the ground-state electronic structure and predict various molecular properties.
Electronic Properties and Charge Distribution (Molecular Electrostatic Potential, Natural Population Analysis)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For a molecule containing electronegative nitrogen atoms and a bromine atom, the MEP surface would be expected to show negative potential (red and yellow regions) around the nitrogen atoms of both the pyridine (B92270) and pyrimidine (B1678525) rings, indicating their role as sites for electrophilic attack. Regions of positive potential (blue regions) would likely be located around the hydrogen atoms.
Natural Population Analysis (NPA) provides a quantitative measure of the charge distribution by assigning charges to individual atoms. In 5-Bromo-2-(pyridin-2-yl)pyrimidine, NPA would likely confirm a net negative charge on the nitrogen atoms and the bromine atom, while the carbon and hydrogen atoms would carry partial positive charges. This data is critical for understanding the molecule's dipole moment and electrostatic interactions.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic transitions.
HOMO-LUMO Energy Gaps and Reactivity Prediction
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For related pyrimidine derivatives, this gap is a key parameter in assessing their potential biological activity and suitability for various applications.
Ionization Energy and Electron Affinity
The ionization energy (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be approximated from the HOMO and LUMO energies, respectively, via Koopmans' theorem. Specifically, Ionization Energy ≈ -E(HOMO) and Electron Affinity ≈ -E(LUMO). A study on the related molecule 5-bromopyrimidine (B23866) calculated a first ionization energy of 9.865 eV. This provides an estimate, though the addition of the pyridin-2-yl group to the structure would alter this value.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are obtained by calculating the magnetic shielding tensors for each nucleus. These predicted shifts, when compared with experimental data, can help in the definitive assignment of signals.
Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). Comparing the theoretical spectrum with an experimental one can help to confirm the presence of specific functional groups and validate the optimized molecular structure.
Although the methodologies for these theoretical predictions are well-established, specific calculated values for the NMR chemical shifts and vibrational frequencies of this compound have not been reported in the searched literature.
Molecular Dynamics Simulations to Elucidate Dynamic Behavior
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the dynamic behavior of closely related pyrimidine and pyridine derivatives has been a subject of significant research. acs.org MD simulations are a powerful computational method used to understand the conformational flexibility and interaction dynamics of molecules over time.
For instance, MD simulations have been employed to study the binding of pyrimidine and pyridine derivatives to biological targets such as cholinesterases and various kinases. acs.orgnih.gov These studies often analyze the stability of ligand-protein complexes, identifying key interactions like hydrogen bonds and hydrophobic contacts that govern the binding affinity. acs.org The conformational changes in both the ligand and the protein's binding pocket can be monitored throughout the simulation, providing a detailed picture of the binding mechanism. acs.orgnih.gov In the context of this compound, MD simulations could be utilized to understand its interactions with potential biological targets, its behavior in different solvent environments, and to rationalize its pharmacokinetic profile in drug discovery endeavors. nih.gov
Reactivity Descriptors and Global Chemical Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of various electronic properties that describe a molecule's reactivity. For pyrimidine and pyridine derivatives, DFT studies have been instrumental in determining global chemical properties that predict their chemical behavior. ijcce.ac.irmdpi.com These descriptors, while not specifically calculated for this compound in available literature, can be understood by analogy to related compounds.
Key Reactivity Descriptors:
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile. For pyrimidine derivatives, the introduction of electron-withdrawing groups tends to increase the electrophilicity index. researchgate.net
Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered to be chemically hard. mdpi.com
Chemical Softness (S): The inverse of chemical hardness, chemical softness, indicates the ease with which a molecule's electron cloud can be polarized. Softer molecules are generally more reactive. ijcce.ac.ir
DFT calculations on related pyridine derivatives have shown that these reactivity indices are valuable in understanding structure-activity relationships. mdpi.com For this compound, the electron-withdrawing nature of the pyrimidine ring and the bromine atom would likely result in a significant electrophilicity index, making it susceptible to nucleophilic attack.
Table 1: Global Reactivity Descriptors (Illustrative for a Pyrimidine Derivative)
| Descriptor | Symbol | Definition | Significance |
|---|---|---|---|
| Chemical Potential | μ | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness | S | S = 1 / (2η) | Ease of charge transfer |
| Electronegativity | χ | χ = -μ | Power to attract electrons |
| Electrophilicity Index | ω | ω = μ2 / (2η) | Propensity to accept electrons |
Note: This table provides definitions and significance of common reactivity descriptors. The values are dependent on the specific molecule and the level of theory used for calculation.
Applications in Materials Science and Supramolecular Chemistry
Supramolecular Assemblies and Crystal Engineering
Crystal engineering relies on the predictable formation of crystalline architectures through the control of intermolecular interactions. The combination of a pyridine (B92270) and a pyrimidine (B1678525) ring within one molecule, along with a bromine substituent, provides multiple sites for such interactions, enabling the formation of complex and robust supramolecular assemblies.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: Heteroaromatic molecules like 5-Bromo-2-(pyridin-2-yl)pyrimidine are excellent candidates for forming hydrogen bonds. The nitrogen atoms in both the pyridine and pyrimidine rings possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. While the title compound lacks hydrogen bond donors, in co-crystals or when functionalized with groups like amines (e.g., -NH2), it can participate in a variety of hydrogen bonding motifs.
Studies on related structures, such as silylated 2-aminopyrimidines and pyrimethaminium salts, reveal common hydrogen-bonding patterns. These include the formation of dimeric N-H···N bridges, which create stable eight-membered rings described by the graph-set notation R²₂(8). mdpi.comnih.gov In these arrangements, molecules can act as both hydrogen bond donors and acceptors, leading to extended one-, two-, or three-dimensional networks. nih.gov The interplay between different potential acceptor sites, such as the various nitrogen atoms within the pyridyl and pyrimidine rings, can lead to diverse and complex supramolecular architectures. nih.govrsc.org
π-π Stacking: Aromatic rings, rich in π-electrons, frequently interact through π-π stacking. youtube.com This interaction is crucial in the molecular recognition and self-assembly of aromatic compounds. In structures containing pyridyl and pyrimidine rings, offset parallel or perpendicular stacking geometries are common.
Crystal structure analysis of closely related compounds provides insight into the typical distances for these interactions. For example, in a cyclometalated platinum(II) complex featuring a 2-phenylpyridine (B120327) ligand (structurally similar to the pyridyl-pyrimidine core), π-π stacking interactions between dimers were observed at a distance of approximately 3.4 Å. nih.gov In another case involving pyrimethaminium cations, a π-π stacking interaction was measured with a centroid-centroid distance of 3.9465 (13) Å. nih.gov These interactions, often working in concert with hydrogen bonds, play a significant role in stabilizing the crystal lattice of materials derived from this compound. nih.govnih.gov
Table 1: Examples of Intermolecular Interaction Distances in Related Pyridyl-Pyrimidine Systems
| Interaction Type | System | Measured Distance (Å) | Reference |
|---|---|---|---|
| π-π Stacking | Cyclometalated Platinum(II) Complex | ~ 3.4 | nih.gov |
| π-π Stacking | Pyrimethaminium Pyridine-3-Sulfonate | 3.9465 (13) | nih.gov |
This table presents data from closely related compounds to illustrate the typical range of interaction distances.
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The directional nature of the hydrogen bonding and π-π stacking capabilities of this compound makes it an excellent candidate for programmed self-assembly.
One powerful strategy for creating complex, discrete supramolecular structures is metal-ligand coordination-driven self-assembly. In this approach, the nitrogen atoms of the pyridyl and pyrimidine units act as coordination sites for metal ions. By combining a ligand containing these motifs with a suitable metal acceptor, large, well-defined architectures such as molecular cages can be formed.
For instance, research has shown that a pyrimidine-based tripyridyl ligand can undergo self-assembly with a cis-blocked Palladium(II) acceptor in water. rsc.org This process, conducted at 60°C for two hours, results in the formation of a water-soluble, octahedral cage structure. The formation of this cage is driven by the precise geometric preferences of the metal-ligand coordination bonds. rsc.org This example highlights the potential of using pyridyl-pyrimidine units like this compound as components in the bottom-up construction of functional nanoscale objects. The bromine atom on the pyrimidine ring offers a further advantage, as it can be used for subsequent post-assembly modification reactions.
Structure Activity Relationships of 5 Bromo 2 Pyridin 2 Yl Pyrimidine Analogues in Specific Chemical Contexts
Systematic Modification of the Pyrimidine (B1678525) Core
Research has shown that introducing substituents at various positions on the pyrimidine ring can dramatically alter the compound's properties. For instance, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized with different substituents at the C-6 position through regioselective lithiation-substitution protocols. nih.gov Similarly, the synthesis of 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives highlights modifications at the C4 and C5 positions. rsc.org
A significant strategy for modifying the core involves annulation, or the fusion of the pyrimidine ring with other heterocyclic or aromatic systems. This creates extended, rigid scaffolds with distinct electronic and steric profiles. Examples include the formation of pyrazolo[1,5-a]pyrimidines, which can be further functionalized using palladium-catalyzed reactions, mdpi.com and pyrido[2,3-d]pyrimidines, which are potent non-nucleoside inhibitors of adenosine (B11128) kinase (AK). nih.gov The creation of quinazoline (B50416) structures, where a benzene (B151609) ring is fused to the pyrimidine, represents another important class of modified cores. researchgate.net These fused systems often exhibit unique biological activities and material properties due to their expanded π-systems and altered geometries.
Table 1: Examples of Systematic Modifications to the Pyrimidine Core
| Modification Strategy | Position(s) Modified | Resulting Core Structure | Reference Example |
|---|---|---|---|
| Substitution | C6 | 6-Substituted-5-bromo-pyrimidinone | Synthesis of 2-amino-6-substituted-5-bromo-4(3H)-pyrimidinones nih.gov |
| Substitution | C4 | 4-Alkyl(aryl)amino-pyrimidine | Synthesis of 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidines rsc.org |
| Annulation (Ring Fusion) | - | Pyrido[2,3-d]pyrimidine | 4-Amino-5,7-disubstituted pyridopyrimidines as AK inhibitors nih.gov |
| Annulation (Ring Fusion) | - | Pyrazolo[1,5-a]pyrimidine | Functionalization of pyrazolo[1,5-a]pyrimidines via Pd-catalysis mdpi.com |
| Annulation (Ring Fusion) | - | Quinazoline | Structure-activity studies of substituted quinazolines researchgate.net |
Derivatization at the Pyridine (B92270) Moiety
The pyridine moiety of 5-bromo-2-(pyridin-2-yl)pyrimidine offers a secondary site for chemical modification to modulate the molecule's properties. Introducing substituents onto the pyridine ring can alter its electron density, steric bulk, and hydrogen bonding capabilities, which in turn affects the properties of the entire molecule.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for this purpose. mdpi.com While the bromine on the pyrimidine ring is a primary site for such reactions, similar chemistry can be applied to a pre-functionalized pyridine ring before its attachment to the pyrimidine core, or if the pyridine itself contains a reactive handle like a halogen.
A notable example is found in analogues of adenosine kinase inhibitors, where a pyridyl-morpholine system was identified as a key structural element. nih.gov In the analogue 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, the pyridine ring is substituted with a morpholine (B109124) group, which was found to be important for modulating in vivo efficacy and genotoxicity. nih.gov This demonstrates that even distal modifications to the pyridine ring can have profound effects on the molecule's biological profile. Further studies have introduced various aromatic groups and phenolic or catecholic rings to the pyridine side of related molecules to enhance specific properties like metal chelation and antioxidant activity. nih.gov
Table 2: Examples of Derivatization at the Pyridine Moiety
| Substituent Type | Position on Pyridine | Rationale / Observed Effect | Reference Example |
|---|---|---|---|
| Morpholine | Position 6 | Modulation of in vivo efficacy and genotoxicity. nih.gov | 7-(6-morpholin-4-ylpyridin-3-yl)pyridopyrimidine analogues nih.gov |
| Aryl groups | Various | Systematic exploration of structure-activity relationships. mdpi.com | Suzuki coupling of arylboronic acids to pyridine systems mdpi.com |
| Phenolic/Catecholic Rings | Various | Enhancement of metal chelation and antioxidant properties. nih.gov | Pyridine derivatives designed as multitarget cholinesterase inhibitors nih.gov |
Impact of Substituent Electronic and Steric Effects on Reactivity and Material Properties
The electronic and steric nature of substituents added to either the pyrimidine or pyridine rings has a critical impact on the reactivity and material properties of the resulting analogues. These effects are governed by fundamental chemical principles and can be harnessed to rationally design molecules for applications in materials science and medicinal chemistry.
Electronic Effects: The introduction of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increases the electron density of the heterocyclic system. google.comrsc.org Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or nitro (-NO₂) decrease it. rsc.org These changes directly influence the molecule's reactivity. The C5-bromo position on the pyrimidine core is electrophilic, making it an excellent site for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. mdpi.commdpi.com The efficiency of these reactions can be tuned by the electronic nature of other substituents on the rings.
Furthermore, electronic effects are crucial for determining the material properties of these compounds. Symmetric terminal substitution with various EDGs and EWGs can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies over a range of approximately 0.7 eV. rsc.org This ability to modulate the frontier molecular orbitals and the energy bandgap is essential for designing organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The presence of the 2-(pyridin-2-yl)pyrimidine (B3183638) structure itself, with its adjacent nitrogen atoms, confers an intrinsic ability to chelate metal ions like Fe³⁺ and Cu²⁺, a property that can be enhanced by adding phenolic or catecholic substituents. nih.gov
Steric Effects: The size and spatial arrangement of substituents (steric effects) also play a significant role. Bulky groups can hinder the approach of reactants, thereby slowing down or preventing certain chemical reactions. In the context of biological activity, steric bulk can influence how a molecule fits into an enzyme's active site or a receptor's binding pocket. For example, in a series of cholinesterase inhibitors, pyridine diamine derivatives with a longer six-methylene aliphatic chain showed different inhibitory potency compared to those with a shorter five-methylene chain, highlighting the importance of spatial arrangement and size. nih.gov
The interplay between electronic and steric effects is complex but provides a powerful toolkit for molecular design. For instance, studies on modified uracil (B121893) bases revealed that the chemical reactivity of the substituent at the C5-position was paramount for antiproliferative activity, suggesting that a reactive group could form a covalent bond with its biological target. nih.gov This highlights how a well-chosen substituent can transform the molecule from a passive ligand into a reactive agent.
Table 3: Influence of Substituent Effects on Properties
| Property | Controlling Factor | Effect | Reference Example |
|---|---|---|---|
| Reactivity in Cross-Coupling | Electronic (Bromo at C5) | The C5-Br bond provides a reactive site for Pd-catalyzed reactions like Suzuki coupling. mdpi.commdpi.com | Synthesis of novel pyridine derivatives mdpi.com |
| Optical/Electronic Properties | Electronic (EDG/EWG) | Substituents tune HOMO/LUMO energy levels and bandgap, crucial for optoelectronics. rsc.org | Effect of terminal substituents on thiophene–phenylene co-oligomers rsc.org |
| Biological Activity | Electronic & Steric | A reactive substituent at C5 can form covalent bonds with biological targets. nih.gov | Antiproliferative activity of C5-substituted uracils nih.gov |
| Metal Chelation | Structural (Adjacent Nitrogens) | The 2-aminopyrimidine (B69317) or 2-aminopyridine (B139424) moiety confers chelating ability for ions like Cu²⁺ and Fe³⁺. nih.gov | Design of pyridine derivatives as cholinesterase inhibitors nih.gov |
Emerging Research Directions and Future Outlook
Novel Synthetic Methodologies Towards Sustainability and Efficiency
The synthesis of pyrimidine (B1678525) derivatives is undergoing a significant transformation, with a strong emphasis on developing environmentally benign and economically viable processes. Modern synthetic strategies are moving away from harsh reagents and multi-step procedures towards more elegant and efficient methodologies.
A prominent trend is the rise of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like pyrimidines from three or more starting materials in a single step. This approach is highly attractive as it minimizes waste, time, and energy consumption. For instance, a novel, regioselective, iridium-catalyzed multicomponent synthesis has been developed to produce pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgbohrium.comnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts. bohrium.comnih.gov The use of alcohols as starting materials is particularly significant for sustainability, as they can be derived from abundant biomass sources like lignocellulose. organic-chemistry.orgbohrium.comnih.gov
Another key area of innovation is the simplification of reaction pathways to reduce costs and improve safety. A recently disclosed method for preparing 5-bromo-2-substituted pyrimidine compounds involves a one-step reaction using inexpensive and readily available raw materials: 2-bromomalonaldehyde and amidine compounds. google.com This process is noted for its simple operation, short reaction time, and low cost, making it suitable for large-scale industrial production in the pharmaceutical and chemical sectors. google.com
These advanced synthetic methods are summarized in the table below, highlighting their key features and benefits.
| Methodology | Key Features | Reactants | Catalyst/Conditions | Advantages | Reference |
| Multicomponent Synthesis | Regioselective C-C and C-N bond formation via condensation and dehydrogenation. | Amidines and up to three alcohols | PN5P-Ir-pincer complexes | High efficiency (yields up to 93%), sustainability (uses biomass-derived alcohols), generates only H₂ and H₂O as byproducts. | organic-chemistry.orgbohrium.comnih.gov |
| One-Step Synthesis | Direct formation of the 5-bromo-pyrimidine core. | 2-bromomalonaldehyde and amidine compounds | Acetic acid, 100°C | Simple operation, short duration, low cost, safe, and scalable. | google.com |
Advanced Computational Approaches for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the predictive design of molecules with desired properties and accelerating the discovery process. For pyrimidine-based compounds, a range of computational techniques are being systematically employed to understand reaction mechanisms, predict biological activity, and guide the development of new functional materials.
Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of pyrimidine derivatives. DFT calculations, for example, have been used to perform frontier molecular orbitals analysis, calculate reactivity indices, and generate molecular electrostatic potential maps for novel pyridine (B92270) derivatives synthesized via Suzuki cross-coupling. mdpi.com Such studies provide deep insights into reaction pathways and help identify promising candidates for specific applications, such as chiral dopants for liquid crystals. mdpi.com
In the realm of drug discovery, integrated computational workflows are proving to be particularly powerful. Methodologies such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are used to design and optimize potent inhibitors for therapeutic targets. nih.gov For instance, these methods have been applied to pyrimidine derivatives to uncover their binding mechanisms with targets like Cyclin-Dependent Kinase 9 (CDK9), a key protein in cancer development. nih.gov Molecular docking helps to visualize how a ligand binds within a protein's active site, while MD simulations validate the stability of these interactions over time. nih.govnih.gov These computational approaches not only predict the bioactivity of novel compounds but also provide a rational basis for structural modifications to enhance potency and selectivity. nih.govresearchgate.net
| Computational Technique | Application in Pyrimidine Research | Key Insights Provided | Reference |
| Density Functional Theory (DFT) | Analysis of electronic properties and reactivity of pyridine derivatives. | Frontier molecular orbitals, reactivity indices, molecular electrostatic potential, potential as liquid crystal dopants. | mdpi.comnih.gov |
| 3D-QSAR | Predicting the biological activity of CDK9 inhibitors. | Correlation between molecular structure and inhibitory potency. | nih.gov |
| Molecular Docking | Elucidating binding modes of pyrimidine derivatives with biological targets (e.g., CDK6, CDK9, VEGFR-2). | Ligand-protein interactions, binding affinity, rational drug design. | nih.govnih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Validating the stability of ligand-protein complexes. | Stability of binding interactions, conformational changes over time. | nih.govnih.gov |
Exploration of New Material Applications and Device Architectures
The unique electronic and structural properties of the 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold make it an attractive building block for advanced functional materials. Research is increasingly focused on leveraging these properties to create novel materials for applications in electronics, optics, and sensing.
One emerging area is the development of new liquid crystals. Computational studies, specifically using DFT methods, have been employed to evaluate the potential of pyridine derivatives as chiral dopants for liquid crystals. mdpi.com The specific geometry and electronic characteristics of these molecules can influence the macroscopic properties of the liquid crystal phase, opening possibilities for new display and sensor technologies.
While direct applications of 5-Bromo-2-(pyridin-2-yl)pyrimidine in device architectures are still in early exploratory stages, the broader class of pyridine- and pyrimidine-containing compounds is being investigated for roles in organic electronics. The nitrogen atoms in the heterocyclic rings can influence charge transport properties and energy levels, which are critical parameters for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The ability to tune these properties through synthetic modification of the pyrimidine core suggests significant potential for creating bespoke materials for next-generation electronic devices.
Integration into Hybrid Organic-Inorganic Systems
The fusion of organic molecules with inorganic components to create hybrid materials is a rapidly growing field that promises to deliver materials with unprecedented functionalities. The nitrogen atoms in the pyridine and pyrimidine rings of this compound make it an excellent ligand for coordinating with metal ions, providing a versatile platform for constructing sophisticated hybrid systems.
Researchers are exploring the use of pyridine- and imidazole-containing ligands to create complex hybrid compounds with metal halides, such as those of zinc (II) and cadmium (II). nih.gov These zero-dimensional hybrid salts can exhibit interesting photophysical properties, such as solid-state fluorescence, with the emission characteristics being dictated by the organic component. nih.gov
Furthermore, pyridine-functionalized building blocks are being used to construct supramolecular systems with inorganic clusters. For example, pyridine end-decorated molybdenum(II) halide clusters have been combined with organic molecules like zinc(II) porphyrinates to form well-defined hybrid structures. rsc.orgresearchgate.net The coordination between the pyridine nitrogen and the zinc center of the porphyrin drives the self-assembly of these systems. rsc.orgresearchgate.net Such hybrids can combine the properties of both components, such as the remarkable photophysical characteristics of the inorganic cluster and the specific functions of the organic unit, leading to materials with novel optical or catalytic activities. researchgate.net The principles demonstrated in these systems provide a clear blueprint for how this compound could be incorporated into similar advanced hybrid materials.
Interdisciplinary Research Synergies
The future advancement of this compound and its analogues is intrinsically linked to the synergy between different scientific disciplines. The complexity of modern scientific challenges requires a collaborative approach, integrating expertise from organic synthesis, computational chemistry, pharmacology, and materials science to unlock the full potential of this versatile chemical scaffold.
A prime example of this synergy is found in modern drug discovery. The development of novel pyrimidine-based therapeutic agents, such as dual CDK6 and CDK9 inhibitors for cancer therapy, involves a multi-faceted approach. nih.gov Organic chemists synthesize libraries of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are then evaluated by pharmacologists for their biological activity against specific cellular targets. nih.govnih.govmdpi.com Concurrently, computational chemists use molecular modeling to rationalize structure-activity relationships (SARs) and guide the design of next-generation compounds with improved potency and selectivity. nih.govnih.gov
Similarly, the exploration of new materials requires a close partnership between synthetic chemists and materials scientists. Chemists design and create new pyrimidine-based molecules, while materials scientists characterize their physical properties (e.g., optical, electronic) and fabricate them into proof-of-concept devices. mdpi.com This collaborative cycle of design, synthesis, and characterization is crucial for translating molecular-level properties into macroscopic functions. This interdisciplinary approach ensures that fundamental chemical innovations are effectively translated into practical applications, from life-saving medicines to advanced technologies.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(pyridin-2-yl)pyrimidine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated pyrimidine precursors and pyridine-derived boronic acids. For example, analogous methods for 5-Bromo-2-fluoropyridine involve halogen-metal exchange or direct coupling under inert atmospheres . Key steps include optimizing catalyst systems (e.g., Pd(PPh₃)₄) and anhydrous solvents (THF or DMF) to minimize dehalogenation side reactions.
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (MS) : For molecular ion verification (e.g., ESI-MS or EI-MS).
- X-ray Crystallography : Resolves regiochemistry and intermolecular interactions (e.g., hydrogen bonding observed in 5-Bromo-N-methylpyrimidin-2-amine) .
- IR Spectroscopy : Identifies functional groups like C-Br stretches (~500–600 cm⁻¹) .
Q. What storage conditions ensure the stability of brominated pyrimidines?
Store in sealed containers under dry, cool (RT to 4°C), and dark conditions to prevent hydrolysis or photodegradation. Purity (>95%) and moisture control are critical, as seen in stability studies of 5-Bromo-2-hydroxypyridine .
Q. How can researchers mitigate common side reactions during synthesis?
Side reactions like dimerization or debromination are minimized by:
- Using fresh catalysts (e.g., Pd catalysts with ligands like XPhos).
- Controlling reaction temperatures (e.g., 60–80°C for Suzuki couplings).
- Avoiding prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrimidine ring be achieved?
Regioselectivity is influenced by directing groups and reaction conditions. For example, bromine at the 5-position (electron-withdrawing) directs electrophilic substitution to the 4-position. Strategies include:
- Using meta-directing groups (e.g., -OMe, -NH₂) on pyridine to steer reactivity.
- Employing transition-metal catalysts for C-H activation .
Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points)?
Variations in melting points (e.g., 193–196°C for 5-Bromo-2,4-dihydroxypyrimidine vs. ~230°C for 2-Hydroxy-5-bromopyrimidine) may arise from impurities or polymorphs . Mitigation involves:
- Recrystallization (e.g., using ethanol/water mixtures).
- Purity verification via HPLC or DSC (differential scanning calorimetry).
Q. How does the bromine substituent influence electronic properties and reactivity?
Bromine’s electron-withdrawing effect increases the pyrimidine ring’s electrophilicity, favoring nucleophilic aromatic substitution (SNAr) at the 4-position. Computational studies (DFT) can predict charge distribution, as seen in analogs like 5-Bromo-2-fluoropyridine . Experimental validation includes Hammett plots or kinetic isotope effects .
Q. What role do intermolecular interactions play in crystal packing?
In brominated pyrimidines, C–H···N and N–H···Br hydrogen bonds stabilize crystal lattices. For example, 5-Bromo-N-methylpyrimidin-2-amine forms 2D clusters via these interactions, affecting solubility and melting behavior .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculates transition-state energies for Suzuki couplings, identifying favorable pathways. Parameters like bond dissociation energies (BDEs) for C–Br bonds (~70 kcal/mol) and steric effects guide catalyst selection .
Q. What safety protocols are critical for handling brominated pyrimidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
